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molecular formula C10H13ClN2O2 B8670383 4-chloro-2-(1,1-dimethylethyl)-5-Pyrimidinecarboxylic acid methyl ester

4-chloro-2-(1,1-dimethylethyl)-5-Pyrimidinecarboxylic acid methyl ester

Cat. No. B8670383
M. Wt: 228.67 g/mol
InChI Key: APURDRCSFCEZAJ-UHFFFAOYSA-N
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Patent
US08163756B2

Procedure details

To ice cold (0-5° C.) POCl3 (35 mL) was added dropwise Et3N (0.4 mL), followed by methyl 2-t-butyl-4-hydroxypyrimidine-5-carboxylate (3.45 g, 16.4 mmol). The mixture was then warmed to 40° C. and stirred under Ar for 1 h, then concentrated and diluted with CHCl3 (100 mL) and poured carefully onto ice (˜300 g) and stirred at RT until the ice all melted. The organic phase was separated, washed with NaHCO3 (100 mL), H2O (100 mL), dried (Na2SO4), concentrated and dried to yield methyl 2-t-butyl-4-chloropyrimidine-5-carboxylate (3.28 g, 87% yield). 1H NMR (400 MHz, DMSO-d6): δ 1.35 (s, 9H), 3.90 (s, 3H), 9.14 (s, 1H).
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)[Cl:3].[C:6]([C:10]1[N:15]=[C:14](O)[C:13]([C:17]([O:19][CH3:20])=[O:18])=[CH:12][N:11]=1)([CH3:9])([CH3:8])[CH3:7]>CCN(CC)CC>[C:6]([C:10]1[N:15]=[C:14]([Cl:3])[C:13]([C:17]([O:19][CH3:20])=[O:18])=[CH:12][N:11]=1)([CH3:9])([CH3:8])[CH3:7]

Inputs

Step One
Name
Quantity
35 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
0.4 mL
Type
solvent
Smiles
CCN(CC)CC
Step Two
Name
Quantity
3.45 g
Type
reactant
Smiles
C(C)(C)(C)C1=NC=C(C(=N1)O)C(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred under Ar for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
diluted with CHCl3 (100 mL)
ADDITION
Type
ADDITION
Details
poured carefully onto ice (˜300 g)
STIRRING
Type
STIRRING
Details
stirred at RT until the ice
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with NaHCO3 (100 mL), H2O (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)C1=NC=C(C(=N1)Cl)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.28 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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